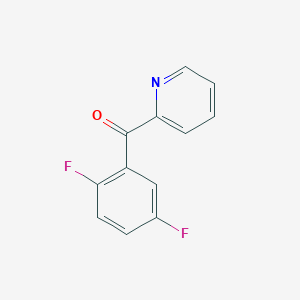

2-(2,5-Difluorobenzoyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNGUJBHUDOZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642017 | |

| Record name | (2,5-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-21-7 | |

| Record name | (2,5-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2,5-Difluorobenzoyl)pyridine CAS 898780-21-7 physical and chemical properties

An In-Depth Technical Guide to 2-(2,5-Difluorobenzoyl)pyridine (CAS 898780-21-7): Structural Dynamics, Physicochemical Profiling, and Synthetic Utility

Executive Summary & Strategic Relevance

2-(2,5-Difluorobenzoyl)pyridine (CAS 898780-21-7) is a highly specialized, electron-deficient building block that bridges advanced medicinal chemistry and materials science[1]. Characterized by a ketone bridge flanked by a pi-deficient pyridine ring and a 2,5-difluorophenyl moiety, this compound serves as a privileged scaffold. In drug discovery, it is utilized to synthesize rigid, metabolically stable enzyme inhibitors and receptor ligands[2]. In materials science, its bidentate coordination capacity makes it an ideal precursor for luminescent transition-metal complexes, such as Iridium (III) dopants in organic light-emitting diodes (OLEDs).

Molecular Architecture and Physicochemical Properties

The specific 2,5-difluoro substitution pattern is not merely a structural variation; it is a deliberate design choice driven by electronic and steric causality:

-

Steric Deconjugation: The fluorine atom at the ortho (2-) position induces a steric clash with the carbonyl oxygen. This forces the difluorophenyl ring out of coplanarity with the ketone, breaking extended pi-conjugation. This induced 3D character (Fsp³-like behavior) is critical for reducing flat-aromatic toxicity and improving solubility in drug candidates.

-

Metabolic Shielding: The fluorine at the meta (5-) position acts as an isosteric metabolic block, preventing rapid Cytochrome P450 (CYP450) mediated oxidation at electron-rich aromatic hotspots[2].

-

Electrophilic Activation: The dual electron-withdrawing nature of the flanking rings renders the carbonyl carbon highly electrophilic, making it an excellent substrate for condensation with hydrazines or amidines to form complex fused heterocycles.

Quantitative Physicochemical Profile

| Parameter | Value | Causality / Significance |

| CAS Number | 898780-21-7 | Unique registry identifier[1]. |

| Molecular Formula | C₁₂H₇F₂NO | Defines stoichiometry[1]. |

| Molecular Weight | 219.19 g/mol | Optimal low-MW fragment for lead generation[3]. |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Excellent membrane permeability; CNS-penetrant range[1]. |

| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates target protein interactions (e.g., kinase hinge)[1]. |

| Purity Standard | ≥98% | Required threshold for transition-metal catalysis[1]. |

| Storage Conditions | Sealed, Dry, 2-8°C | Prevents slow atmospheric hydration of the activated ketone[1]. |

Mechanistic Insights: Pharmacophore & Binding Dynamics

When utilized as a core scaffold in kinase inhibitors, 2-(2,5-Difluorobenzoyl)pyridine acts as a highly directional pharmacophore. The pyridine nitrogen serves as a primary hydrogen bond acceptor, typically anchoring the molecule to the backbone NH of the kinase hinge region. Simultaneously, the 2,5-difluorophenyl group is projected into adjacent hydrophobic pockets, where the highly electronegative fluorine atoms participate in orthogonal multipolar interactions (halogen bonding) with the protein backbone.

Fig 1: Pharmacophore interaction model of 2-(2,5-Difluorobenzoyl)pyridine in kinase binding.

Advanced Synthetic Methodologies

The synthesis of unsymmetrical benzoylpyridines requires stringent control to prevent the over-addition of organometallic reagents, which typically leads to tertiary alcohol byproducts.

Classical Approach: Nucleophilic Addition to Cyanopyridine

Using 2-cyanopyridine instead of picolinic acid or its esters is a deliberate mechanistic safeguard. The addition of a Grignard reagent to the nitrile forms a stable metallated imine intermediate. This intermediate resists further nucleophilic attack. Only upon rigorous acidic hydrolysis is the target ketone liberated.

Step-by-Step Experimental Protocol:

-

Metallation: In an oven-dried flask under an Argon atmosphere, dissolve 1-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C. Dropwise, add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.05 eq).

-

Causality: Metal-halogen exchange is utilized instead of direct magnesium insertion to avoid Wurtz coupling side-reactions, accommodating the electron-deficient nature of the aryl bromide. Stir for 1 hour.

-

-

Nucleophilic Addition: Cool the reaction mixture to -20 °C. Add a solution of 2-cyanopyridine (1.1 eq) in THF dropwise.

-

Causality: The low temperature controls the exotherm and maximizes regioselectivity, stabilizing the resulting imine-magnesium complex. Allow the mixture to warm to room temperature over 4 hours.

-

-

Acidic Hydrolysis: Quench the reaction carefully with 2M HCl (aq). Reflux the biphasic mixture for 2 hours.

-

Causality: Acidic reflux is mandatory to fully hydrolyze the highly stable imine intermediate into the target ketone.

-

-

Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient).

Fig 2: Standard experimental workflow for the synthesis of 2-(2,5-Difluorobenzoyl)pyridine.

Modern Alternative Approaches

Recent advancements in synthetic methodologies offer alternative routes that bypass the need for cryogenic organometallic chemistry:

-

Photochemical Reductive Arylation: Utilizing continuous flow chemistry, aromatic aldehydes and cyanopyridines can undergo a light-driven (365 nm), catalyst-free reductive arylation. This radical-radical cross-coupling, followed by in-line oxidation, yields benzoylpyridines with high throughput and excellent functional group tolerance[4].

-

Carbonylative Suzuki Cross-Coupling: Palladium-carbene catalyzed reactions allow the direct activation of chloropyridines. By reacting 2-chloropyridine with 2,5-difluorophenylboronic acid under a carbon monoxide atmosphere, unsymmetrical biaryl ketones can be synthesized directly[5].

Analytical Characterization & Validation Systems

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The target mass must yield an [M+H]⁺ peak at m/z 220.06, confirming the molecular weight of 219.19 g/mol [1][3].

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming the 2,5-substitution pattern. The ¹³C NMR must show a highly deshielded carbonyl carbon peak (typically >190 ppm), reflecting the intense electron-withdrawing pull from both the difluorophenyl and pyridine rings.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) must confirm a purity of ≥98% before the compound is deployed in sensitive downstream transition-metal catalysis[1].

References

-

ChemScene. "898780-21-7 | 2-(2,5-Difluorobenzoyl)pyridine". 1

-

National Center for Biotechnology Information (PubChem). "2-(2,5-Difluorobenzoyl)pyridine | C12H7F2NO | CID 24723579". 3

-

Guidechem. "391604-55-0 2-(2,4-DIFLUOROPHENYL)PYRIDINE" (Contextual reference for fluorinated phenylpyridines). 2

-

ACS Publications. "Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy". Organic Letters. 4

-

Sci-Hub / Synlett. "Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction". 5

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-(2,5-Difluorobenzoyl)pyridine | C12H7F2NO | CID 24723579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction / Synlett, 2003 [sci-hub.box]

A Comprehensive Technical Guide to the Structural Elucidation of 2-(2,5-Difluorobenzoyl)pyridine via Single-Crystal X-ray Diffraction

Abstract: 2-(2,5-Difluorobenzoyl)pyridine is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug development due to its potential as a versatile scaffold. A definitive understanding of its three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and predicting its interactions with biological targets. As of the time of this writing, the crystal structure of 2-(2,5-Difluorobenzoyl)pyridine has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive, field-proven protocol for researchers and drug development professionals, detailing the complete workflow required to determine and analyze its crystal structure. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, refinement, and final validation, ensuring a self-validating and reproducible methodology.

Introduction: The Rationale for Structural Analysis

The precise arrangement of atoms in a molecule, its conformation, and the non-covalent interactions it forms in the solid state are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. For a potential drug candidate like 2-(2,5-Difluorobenzoyl)pyridine, single-crystal X-ray diffraction (SCXRD) offers unambiguous insight into these features. It provides the gold-standard, atomic-resolution 3D model necessary for computational modeling, understanding intermolecular interactions, and confirming stereochemistry. This guide provides the authoritative methodology to achieve this structural elucidation.

Part 1: Synthesis and High-Quality Crystal Growth

A prerequisite for any SCXRD study is the availability of high-purity material and the successful growth of single crystals of sufficient quality and size (ideally 0.1-0.3 mm in all dimensions).[1][2]

Proposed Synthesis Route

While various synthetic routes are possible, a common approach involves the Grignard reaction between a suitable pyridylmagnesium halide and 2,5-difluorobenzaldehyde, followed by oxidation. Alternatively, a Friedel-Crafts acylation of pyridine with 2,5-difluorobenzoyl chloride could be explored, though regioselectivity can be a challenge. Purity of the final compound is critical; it should be >98% as determined by NMR and LC-MS before attempting crystallization, as impurities can significantly inhibit crystal growth.

Experimental Protocol: Growing Single Crystals

The process of growing single crystals is often the most challenging bottleneck in structural analysis.[3] It is an empirical science that requires patience and screening of multiple conditions. The key is to allow the molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Step-by-Step Crystallization Screening:

-

Initial Solubility Screen: Begin by dissolving ~10-20 mg of purified 2-(2,5-Difluorobenzoyl)pyridine in 0.5 mL of various solvents to assess its solubility. A good starting set includes ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone, toluene, and dichloromethane.[4] The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely upon gentle warming but show signs of precipitation upon cooling.

-

Method 1: Slow Evaporation (Primary Method):

-

Dissolve the compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a clean, small vial (1-2 dram). The resulting solution should be clear and unsaturated at room temperature.[4]

-

Cover the vial with a cap, or Parafilm, and pierce it with a needle 1-2 times. This restricts the rate of evaporation, which is crucial for slow, ordered crystal growth.[5]

-

Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at constant temperature.

-

Monitor the vial daily for the formation of small, clear crystals. This process can take anywhere from a few days to several weeks.

-

-

Method 2: Vapor Diffusion (For Milligram Quantities):

-

This is an excellent method when material is scarce.[5]

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) and place this solution in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial (the "chamber") that contains a small amount of a "poor" solvent (an anti-solvent, e.g., hexane or diethyl ether) in which the compound is insoluble. The good solvent should be more volatile than the poor solvent.

-

Over time, the good solvent will slowly diffuse out of the inner vial and into the chamber atmosphere, while the vapor of the poor solvent diffuses into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

-

-

Method 3: Thermal Recrystallization (Slow Cooling):

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

-

Allow the solution to cool to room temperature very slowly. This can be achieved by placing the heated vial inside a Dewar flask filled with warm water, allowing it to cool to ambient temperature over many hours or days.[6]

-

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the process of data collection can begin. Modern diffractometers automate much of this process, but understanding the principles is key to acquiring high-quality data.

Caption: Experimental workflow from compound to final validated crystal structure.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: Carefully select a well-formed, clear crystal free of cracks or defects under a polarizing microscope.[7] The crystal is mounted on the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[1][2] This assembly is then fixed onto a goniometer head.

-

Data Collection: The goniometer head is placed on the diffractometer.[8] Data collection is typically performed at a low temperature (e.g., 100 K) using a cryo-stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data and often a better-resolved structure.

-

Unit Cell Determination: A few initial diffraction images (frames) are collected. The software automatically indexes these reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[8]

-

Full Data Collection Strategy: Based on the determined crystal system, the software calculates an efficient strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.[8][9]

-

Data Reduction: After collection, the raw image frames are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and generates a reflection file (typically in .hkl format) containing the Miller indices (h,k,l), the integrated intensity (I), and its standard uncertainty (σ(I)) for each reflection.

Part 3: Structure Solution, Refinement, and Validation

This stage involves converting the measured diffraction intensities into a chemically meaningful 3D atomic model. This is a computational process heavily reliant on specialized software.

Structure Solution

The primary challenge in crystallography is the "phase problem": the detectors measure the intensity of diffracted waves, but not their phase, yet both are needed to calculate the electron density map. For small molecules like our target compound, this is typically solved using direct methods.

-

Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[10][11] SHELXS or SHELXT can be used for structure solution.[11] These programs use statistical phase relationships to generate an initial electron density map and build a preliminary atomic model.

Structure Refinement

The initial model from the solution step is an approximation. Refinement is the iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

-

Software: SHELXL is the program of choice for refinement.[12][13]

-

Process: The refinement is a least-squares process that minimizes the difference between observed and calculated structure factor amplitudes (F²).[12]

-

Initial Cycles: All non-hydrogen atoms are typically refined with isotropic thermal parameters first.

-

Anisotropic Refinement: In subsequent cycles, atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

-

Locating Hydrogen Atoms: Hydrogen atoms are usually located from the difference electron density map (which shows regions of missing electron density) and then refined using a "riding model" (HFIX command in SHELXL), where their positions are geometrically constrained relative to their parent atom.[11]

-

Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters between cycles become negligible.

-

Model Validation

A refined structure must be rigorously validated to ensure its quality and chemical sense.

-

Key Quality Metrics (R-factors):

-

R1: The traditional R-factor, or residual factor, measures the agreement between observed and calculated structure amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

-

wR2: A weighted R-factor based on F². A value below 15% (0.15) is generally good.

-

Goodness of Fit (GooF): Should be close to 1.0. A significant deviation may indicate an incorrect model or improper data weighting.

-

-

checkCIF Utility: Before publication or deposition, the final Crystallographic Information File (CIF) must be checked using the International Union of Crystallography's (IUCr) checkCIF service.[14][15] This program automatically checks for consistency, completeness, and potential issues in the crystal structure data, generating a report with alerts that must be addressed.

Part 4: Data Presentation and Archiving

Clear presentation and public archiving of crystallographic data are essential for scientific reproducibility.

Data Presentation

All critical crystallographic data should be summarized in a standardized table. Below is a representative template of what would be reported for 2-(2,5-Difluorobenzoyl)pyridine.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters.

| Parameter | Value (Hypothetical) |

| Crystal Data | |

| Chemical formula | C₁₂H₇F₂NO |

| Formula weight | 219.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.462 |

| Absorption coefficient (μ) (mm⁻¹) | 0.120 |

| F(000) | 448 |

| Data Collection | |

| Diffractometer | Bruker D8 VENTURE |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9500 |

| Independent reflections | 2280 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2280 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.21 |

Molecular Structure Visualization

A clear diagram of the molecule with the atom-numbering scheme used in the crystallographic refinement is mandatory.

Caption: Atom numbering scheme for 2-(2,5-Difluorobenzoyl)pyridine.

Data Archiving

The final, validated Crystallographic Information File (CIF) is the standard format for archiving and publishing crystal structure data.[16][17][18] It is a requirement of most scientific journals that this file be deposited in a public database prior to publication.

-

The Cambridge Crystallographic Data Centre (CCDC): The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[19][20][21][22] Upon deposition, the CCDC assigns a unique deposition number that can be cited in the corresponding publication, allowing other researchers to freely access the full crystallographic data.

Conclusion

While the specific crystal structure of 2-(2,5-Difluorobenzoyl)pyridine remains to be determined, this guide provides a robust and comprehensive framework for its elucidation. By following this systematic approach—from meticulous crystal growth to rigorous data collection, refinement, and validation—researchers can produce a high-quality, reliable, and publishable crystal structure. This structural data will be an invaluable asset for advancing the development of new therapeutics and understanding the fundamental chemical properties of this important molecular scaffold.

References

-

Cambridge Crystallographic Data Centre. (n.d.). the first 40 years of the CCDC. Retrieved from [Link]

-

IISc. (n.d.). CCDC – Cambridge Crystallographic Data Centre. SERC. Retrieved from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved from [Link]

- Anderson, K. M. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.

-

University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

-

Wikipedia. (2024). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

-

Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

IUCr. (n.d.). (IUCr) CIF 1.1 syntax specification. Retrieved from [Link]

-

Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]

-

IUCr. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

- Nievergelt, P. P., & Spingler, B. (2016).

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

InfinityPV. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from [Link]

-

University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8.

- Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.

-

NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

-

CDIFX. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

-

Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Centres Científics i Tecnològics. Retrieved from [Link]

- Jaskolski, M., & Dauter, Z. (2017). Collection of X-ray diffraction data from macromolecular crystals. FEBS Letters, 591(4), 545-561.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 7. acl.digimat.in [acl.digimat.in]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psi.ch [psi.ch]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 14. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 15. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 16. iucr.org [iucr.org]

- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 18. iucr.org [iucr.org]

- 19. crystallography.org.uk [crystallography.org.uk]

- 20. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 21. CCDC | Chemistry World [chemistryworld.com]

- 22. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

Mass spectrometry fragmentation pathways of 2-(2,5-Difluorobenzoyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(2,5-Difluorobenzoyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of 2-(2,5-Difluorobenzoyl)pyridine, a key building block in pharmaceutical and agrochemical research. As direct experimental data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry, including the known fragmentation behaviors of benzoyl derivatives, substituted pyridines, and fluorinated aromatic compounds. The guide offers a logical framework for identifying the molecule and its structural analogs, detailing the primary cleavage mechanisms and the resulting characteristic fragment ions. Methodologies for acquiring mass spectra are discussed, and all proposed pathways are visualized through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction: The Analytical Significance of 2-(2,5-Difluorobenzoyl)pyridine

2-(2,5-Difluorobenzoyl)pyridine (Molecular Formula: C₁₂H₇F₂NO, Molecular Weight: 219.19 g/mol ) is a heterocyclic ketone of significant interest in synthetic chemistry.[1][2] Its structure, combining a pyridine ring with a difluorinated benzoyl group, makes it a valuable precursor for creating complex molecules with potential biological activity. Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and metabolic studies.

Electron ionization (EI) mass spectrometry is a powerful tool for this purpose, as the high-energy ionization process induces reproducible fragmentation, creating a unique "fingerprint" for the molecule. The resulting mass spectrum is a collection of the molecular ion and various fragment ions, the analysis of which reveals the molecule's underlying structure.[3] This guide will propose the most probable fragmentation pathways based on an expert synthesis of established chemical principles.

Core Principles of Fragmentation for 2-(2,5-Difluorobenzoyl)pyridine

Upon entering the ion source of a mass spectrometer, the 2-(2,5-Difluorobenzoyl)pyridine molecule is bombarded by high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical ion, known as the molecular ion (M•⁺).[3]

M (C₁₂H₇F₂NO) + e⁻ → M•⁺ (C₁₂H₇F₂NO)•⁺ + 2e⁻

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 219. This energetically unstable radical cation possesses excess internal energy and will undergo a series of bond cleavages to form more stable, smaller fragment ions. The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting charged and neutral species.[4] For this molecule, fragmentation will be primarily directed by three key structural features:

-

The Ketone Bridge: The bond between the carbonyl carbon and the pyridine ring is a prime site for initial cleavage.

-

The Substituted Aromatic Rings: Both the pyridine and the difluorophenyl rings have characteristic fragmentation patterns.

-

The Electronegative Atoms (N, O, F): These atoms influence charge localization and can direct specific cleavage events.

Proposed Primary Fragmentation Pathways

The most favored fragmentation pathways are those that proceed through the lowest energy transition states to produce the most stable products.[4] For 2-(2,5-Difluorobenzoyl)pyridine, the initial and most significant fragmentation is predicted to be an α-cleavage at the carbonyl group.

Pathway A: Primary α-Cleavage

The bond between the carbonyl carbon and the pyridine ring is one of the weakest links in the molecular ion. Its cleavage can occur in two ways, leading to two distinct and highly diagnostic primary fragment ions. This type of cleavage is characteristic of ketones and benzoyl derivatives.[5][6]

-

Formation of the 2,5-Difluorobenzoyl Cation (m/z 157): Cleavage of the C-C bond with charge retention on the benzoyl fragment results in the formation of the 2,5-difluorobenzoyl cation and a neutral 2-pyridyl radical. This is a highly probable event due to the stability of the resulting acylium ion.

-

Formation of the 2-Pyridyl Cation (m/z 78): Alternatively, if the charge is retained by the pyridine fragment, the 2-pyridyl cation is formed, with the neutral 2,5-difluorobenzoyl radical being lost. The pyridinium ion at m/z 78 is a common and structurally diagnostic fragment for substituted pyridines.[7]

Caption: Pathway A: Primary α-cleavage of the molecular ion.

Pathway B: Secondary Fragmentation of the 2,5-Difluorobenzoyl Cation

The highly abundant 2,5-difluorobenzoyl cation (m/z 157) is expected to undergo further fragmentation. A characteristic fragmentation of benzoyl cations is the loss of a neutral carbon monoxide (CO) molecule to form a phenyl cation.[5]

-

Loss of Carbon Monoxide: The ion at m/z 157 is predicted to lose CO (28 Da), resulting in the formation of the 2,5-difluorophenyl cation at m/z 129.

-

Loss of Fluorine/HF: Aromatic systems containing fluorine can lose a fluorine radical (F•, 19 Da) or a neutral hydrogen fluoride (HF, 20 Da) molecule.[8] While less common from an aryl cation, these pathways could lead to minor ions at m/z 110 (from m/z 129) or m/z 109 (from m/z 129).

Caption: Pathway B: Decarbonylation of the benzoyl cation.

Pathway C: Fragmentation of the Pyridine Ring

The 2-pyridyl cation (m/z 78) is relatively stable. However, like many aromatic systems, it can undergo ring cleavage. A common fragmentation pathway for the pyridine ring involves the loss of hydrogen cyanide (HCN).[9]

-

Loss of HCN: The ion at m/z 78 may lose a molecule of HCN (27 Da) to produce a C₄H₃⁺ fragment ion at m/z 51. This is a well-known fragmentation pathway for nitrogen-containing aromatic heterocycles.

Caption: Pathway C: Fragmentation of the 2-pyridyl cation.

Summary of Key Diagnostic Fragment Ions

The analysis of a mass spectrum relies on identifying key ions that point toward specific structural motifs. Based on the proposed pathways, the following table summarizes the expected major fragment ions for 2-(2,5-Difluorobenzoyl)pyridine.

| m/z | Proposed Ion Structure | Formula | Pathway of Origin |

| 219 | Molecular Ion | [C₁₂H₇F₂NO]•⁺ | Ionization of the parent molecule |

| 157 | 2,5-Difluorobenzoyl Cation (likely base peak) | [C₇H₃F₂O]⁺ | α-cleavage of the C-C bond between the carbonyl and pyridine ring, with charge retention on the benzoyl moiety.[5] |

| 129 | 2,5-Difluorophenyl Cation | [C₆H₃F₂]⁺ | Loss of neutral CO from the ion at m/z 157.[5] |

| 78 | 2-Pyridyl Cation | [C₅H₄N]⁺ | α-cleavage of the C-C bond between the carbonyl and pyridine ring, with charge retention on the pyridine moiety.[7] |

| 51 | Cyclobutadienyl Cation derivative | [C₄H₃]⁺ | Loss of neutral HCN from the ion at m/z 78.[9] |

Experimental Protocol: Acquiring a Validating Mass Spectrum

To experimentally verify these proposed pathways, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the preferred technique for a volatile and thermally stable compound like this.

Step-by-Step GC-MS Methodology

-

Sample Preparation:

-

Dissolve 1 mg of 2-(2,5-Difluorobenzoyl)pyridine in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. This prevents detector saturation and ensures good peak shape.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the concentrated sample.

-

Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

-

Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. This program ensures good separation from any impurities and efficient elution of the analyte.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy for EI, which produces consistent and extensive fragmentation, allowing for library matching and structural interpretation.[10]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 40 - 400. This range will capture all expected fragments, from the smaller C₄H₃⁺ ion to the molecular ion.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion peak at m/z 219.

-

Correlate the major fragment ions in the experimental spectrum with the proposed ions in the table above (m/z 157, 129, 78, 51). The relative abundances will confirm the most stable ions and, therefore, the most favored fragmentation pathways.

-

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2-(2,5-Difluorobenzoyl)pyridine is predicted to be dominated by a primary α-cleavage, yielding two highly diagnostic ions: the 2,5-difluorobenzoyl cation (m/z 157) and the 2-pyridyl cation (m/z 78). Subsequent fragmentation of these ions, through decarbonylation and loss of HCN respectively, produces a rich and informative mass spectrum. By understanding these logical fragmentation pathways, researchers can confidently identify this molecule and its derivatives in complex mixtures, supporting the advancement of drug discovery and development. The provided experimental protocol offers a self-validating system for confirming these theoretical predictions in the laboratory.

References

-

ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

-

ACS Publications | The Journal of Organic Chemistry. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. American Chemical Society. Retrieved from [Link]

-

PubMed. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

PMC. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NextSDS. (n.d.). 2-(2,5-DIFLUOROBENZOYL)PYRIDINE — Chemical Substance Information. Retrieved from [Link]

-

PubMed. (2004). Electron-induced (EI) mass fragmentation is directed by intra-molecular H-bonding in two isomeric benzodipyran systems. Retrieved from [Link]

-

Save My Exams. (2025). Mass spectrometry (MS) fragmentation patterns. Retrieved from [Link]

-

NIST. (n.d.). Pyridine - Mass spectrum (electron ionization). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PMC. (2024). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. whitman.edu [whitman.edu]

- 9. Pyridine [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-(2,5-Difluorobenzoyl)pyridine in Medicinal Chemistry: A Comprehensive Technical Guide to Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary

The compound 2-(2,5-Difluorobenzoyl)pyridine (CAS: 898780-21-7) represents a highly privileged building block in modern medicinal chemistry[1]. Featuring a diaryl methanone core where a 2-pyridyl ring is bridged via a carbonyl group to a 2,5-difluorophenyl moiety, this scaffold serves as a critical intermediate for synthesizing advanced therapeutics[2]. Its architectural geometry provides optimal vectors for hinge-binding in kinase inhibitors and unique stereoelectronic properties that enhance metabolic stability[3]. This whitepaper dissects the synthetic methodologies, structural rationale, and pharmacological applications of this essential pharmacophore.

Physicochemical Profiling & Structural Rationale

The selection of the 2-(2,5-difluorobenzoyl)pyridine scaffold is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements[3].

-

The Pyridine Core : The nitrogen atom at the 2-position of the pyridine ring acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the NH backbone of the kinase hinge region (e.g., Met109 in p38α MAPK)[3].

-

The 2,5-Difluoro Substitution : Fluorine incorporation is a classic bioisosteric strategy. The ortho-fluorine (position 2) induces a steric clash with the carbonyl oxygen, forcing the phenyl ring out of coplanarity with the carbonyl group. This specific dihedral twist is often required to fit the molecule into deep, hydrophobic enzymatic pockets. Furthermore, fluorine atoms at the 2 and 5 positions effectively block cytochrome P450-mediated oxidative metabolism at these electron-rich sites, drastically improving the pharmacokinetic half-life of downstream drug candidates.

Data Presentation: Physicochemical & SAR Profiling

Table 1: Physicochemical Properties of 2-(2,5-Difluorobenzoyl)pyridine [1]

| Property | Value | Rationale / Impact in Drug Design |

|---|---|---|

| Molecular Formula | C12H7F2NO | Defines the core scaffold for downstream functionalization. |

| Molecular Weight | 219.19 g/mol | Low MW allows for extensive elaboration without violating Lipinski's Rule of 5. |

| TPSA | 29.96 Ų | Excellent membrane permeability; highly suitable for CNS penetration if required. |

| H-Bond Acceptors | 2 (N, O) | Essential for anchoring to kinase hinge regions or viral capsid proteins. |

| H-Bond Donors | 0 | Leaves room for adding specific donor groups (e.g., amines) in subsequent steps. |

Table 2: Comparative SAR Rationale for Fluorine Substitutions on the Benzoyl Ring

| Substitution Pattern | Metabolic Stability | Steric Bulk (Dihedral Angle) | Target Affinity (e.g., p38 MAPK) |

|---|---|---|---|

| Unsubstituted (Phenyl) | Low (Prone to CYP450 oxidation) | Planar tendency | Moderate |

| 4-Fluoro | Moderate | Planar tendency | Moderate to High |

| 2,4-Difluoro | High | Ortho-twist induced | High (Optimal hydrophobic pocket fit) |

| 2,5-Difluoro | High (Blocks para/meta oxidation) | Ortho-twist induced | High (Alters electronic distribution of the carbonyl) |

Synthetic Methodologies: A Self-Validating Protocol

The most robust and scalable method for synthesizing 2-(2,5-difluorobenzoyl)pyridine involves the nucleophilic addition of a Grignard reagent to a nitrile precursor. This approach is preferred over the acylation of pyridine using acid chlorides, which often suffers from poor regioselectivity and over-addition.

Experimental Protocol: Grignard Addition to 2-Cyanopyridine

-

Preparation : Under an inert argon atmosphere, dissolve 1.0 equivalent of 2-cyanopyridine in anhydrous tetrahydrofuran (THF).

-

Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: Initiating the reaction at 0 °C suppresses the exothermic degradation of the Grignard reagent and prevents unwanted homocoupling of the aryl halides.

-

-

Nucleophilic Addition : Dropwise, add 1.1 equivalents of 2,5-difluorophenylmagnesium bromide (typically a 0.5 M solution in THF).

-

Causality: The Grignard reagent attacks the electrophilic nitrile carbon. Unlike esters or acid chlorides—which can undergo a second nucleophilic attack to form tertiary alcohols—the nitrile yields a highly stable magnesium imine salt intermediate. This self-validating step inherently halts the reaction at the mono-addition stage.

-

-

Imine Hydrolysis : After stirring for 2 hours at room temperature, quench the reaction by slowly adding 1M aqueous HCl.

-

Causality: The acidic environment serves a dual purpose: it hydrolyzes the intermediate imine directly to the target ketone and neutralizes the magnesium salts, driving them into the aqueous phase for seamless extraction.

-

-

Isolation : Extract the aqueous layer with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 2-(2,5-difluorobenzoyl)pyridine. Purify via silica gel chromatography.

Synthetic workflow for 2-(2,5-Difluorobenzoyl)pyridine via Grignard addition to 2-cyanopyridine.

Medicinal Chemistry Applications

The 2-(2,5-difluorobenzoyl)pyridine scaffold is a versatile precursor utilized across multiple therapeutic areas.

Kinase Inhibition (p38 MAPK)

The p38 mitogen-activated protein kinase (MAPK) pathway is a primary driver of inflammatory cytokine production (TNF-α, IL-1). Aminopyridine N-oxides derived from difluorobenzoylpyridines have been extensively studied as potent, selective p38α inhibitors[3]. The benzoylpyridine core allows the molecule to anchor into the ATP-binding site. The carbonyl oxygen and pyridine nitrogen (or its N-oxide) form critical hydrogen bonds with the hinge region, while the 2,5-difluorophenyl ring projects into the hydrophobic selectivity pocket, enhancing both affinity and isoform selectivity[3].

p38 MAPK signaling pathway and targeted inhibition by benzoylpyridine-derived compounds.

Antiviral Agents

Beyond oncology and inflammation, this scaffold has been patented for the development of antiviral compounds, specifically targeting the Picornaviridae family (e.g., Rhinovirus and Enterovirus)[4]. Derivatives of difluorobenzoylpyridine act as capsid-binding inhibitors, preventing the viral uncoating process necessary for RNA release and replication within the host cell[4]. The lipophilic nature of the difluorophenyl group is crucial for penetrating the hydrophobic canyon of the viral capsid.

Conclusion

2-(2,5-Difluorobenzoyl)pyridine is far more than a simple chemical building block; it is a meticulously designed pharmacophore that addresses fundamental challenges in drug design, including target affinity, metabolic stability, and synthetic scalability. By leveraging the unique stereoelectronic properties of the difluorophenyl group and the hydrogen-bonding capacity of the pyridine ring, medicinal chemists continue to exploit this scaffold to develop next-generation therapeutics.

References

-

National Center for Biotechnology Information (NIH) : PubChem Compound Summary for CID 24723579, 2-(2,5-Difluorobenzoyl)pyridine. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications) : Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase (Lumeras, W. et al., 2009). Available at:[Link]

- Google Patents: US Patent 6358971B1 - Anti-viral compounds.

Sources

Application Notes & Protocols: The Strategic Use of 2-(2,5-Difluorobenzoyl)pyridine as a Bidentate Ligand in Transition Metal Catalysis

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Pyridine Scaffold

For decades, pyridine-based structures have been a cornerstone in the design of ligands for transition metal catalysis.[1][2] Their predictable coordination chemistry, stability, and tunable electronic properties make them indispensable. However, the evolution of catalytic systems demands ligands with more sophisticated functionalities. 2-(2,5-Difluorobenzoyl)pyridine emerges as a compelling candidate in this context. It moves beyond a simple monodentate pyridine to a robust N,O-bidentate chelator, introducing a unique electronic and steric profile critical for modern catalytic challenges.

This guide provides a technical deep-dive into the application of 2-(2,5-Difluorobenzoyl)pyridine, explaining the chemical principles that underpin its utility and offering detailed protocols for its practical implementation.

Core Rationale: Why 2-(2,5-Difluorobenzoyl)pyridine?

The efficacy of this ligand stems from a combination of three key features:

-

Bidentate Chelation: The pyridine nitrogen and the ketone oxygen form a stable five-membered ring upon coordination to a metal center. This chelate effect enhances the stability of the resulting metal complex, often preventing ligand dissociation which can be a pathway to catalyst deactivation.

-

Electron-Withdrawing Effects: The two fluorine atoms on the benzoyl ring are powerful sigma-withdrawing groups. This electronic pull has a profound impact on the coordinated metal center, making it more electrophilic. This increased electrophilicity can significantly accelerate key steps in catalytic cycles, such as oxidative addition or nucleophilic attack on a coordinated substrate.

-

Steric Influence: The planar pyridine and benzoyl rings create a well-defined steric environment around the metal center, influencing the regioselectivity and stereoselectivity of catalytic transformations.

Figure 1: Chelation of 2-(2,5-Difluorobenzoyl)pyridine to a metal center.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for constructing C(sp²)–C(sp²) bonds.[3] The choice of ligand is paramount for achieving high yields and broad substrate scope, especially with challenging substrates like heteroaryl chlorides.

Mechanistic Insight: The Ligand's Role

In the Suzuki-Miyaura cycle, the ligand influences every step. The strong electron-withdrawing nature of 2-(2,5-Difluorobenzoyl)pyridine makes the Pd(0) center more electron-deficient. This enhances its reactivity towards oxidative addition with aryl halides, which is often the rate-limiting step.[4] Furthermore, the stable N,O-chelate can prevent the formation of inactive palladium black and maintain the catalyst's integrity throughout the reaction.

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the ligand's presence.

Protocol 1: Synthesis of a Pd(II)-Ligand Precatalyst

Rationale: While in-situ catalyst generation is common, preparing a well-defined precatalyst often leads to more reproducible results and allows for lower catalyst loadings. This protocol is based on standard procedures for synthesizing square-planar Pd(II) complexes.[5]

| Reagent | MW | Amount | Moles | Equiv. |

| PdCl₂(MeCN)₂ | 259.43 | 259 mg | 1.0 | 1.0 |

| 2-(2,5-Difluorobenzoyl)pyridine | 219.19 | 438 mg | 2.0 | 2.0 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| Diethyl Ether | - | 50 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add bis(acetonitrile)palladium(II) chloride (259 mg, 1.0 mmol).

-

Add 20 mL of anhydrous, degassed DCM to dissolve the palladium salt. The solution should be a clear yellow-orange.

-

In a separate vial, dissolve 2-(2,5-Difluorobenzoyl)pyridine (438 mg, 2.0 mmol) in 5 mL of DCM.

-

Add the ligand solution dropwise to the stirring palladium solution at room temperature over 5 minutes.

-

Stir the reaction mixture at room temperature for 4 hours. A precipitate will likely form.

-

Slowly add 50 mL of diethyl ether to the mixture to fully precipitate the product.

-

Collect the solid product by vacuum filtration, washing with two 10 mL portions of diethyl ether.

-

Dry the resulting yellow-orange solid under high vacuum for 12 hours.

-

Characterization: The product, [Pd(2-(2,5-Difluorobenzoyl)pyridine)₂Cl₂], can be characterized by ¹H NMR, ¹⁹F NMR, and elemental analysis.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine

Rationale: This protocol demonstrates the coupling of an electron-rich, sterically accessible arylboronic acid with a less reactive heteroaryl chloride, a transformation where a highly active catalyst is essential.[6]

| Reagent | MW | Amount | Moles | Equiv. |

| 2-Chloro-5-methylpyridine | 127.57 | 128 mg | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |

| [Pd(Ligand)₂Cl₂] Precatalyst | - | 13.8 mg | 0.02 | 2 mol% |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |

Procedure:

-

To a dry Schlenk flask, add the [Pd(Ligand)₂Cl₂] precatalyst (13.8 mg, 0.02 mmol), 2-chloro-5-methylpyridine (128 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-(4-methoxyphenyl)-5-methylpyridine product.

Application II: Directed C–H Activation and Functionalization

Direct C–H activation is a powerful strategy for atom-economical synthesis. Pyridine moieties are classic directing groups that position a metal catalyst in close proximity to a specific C–H bond for activation, typically at the ortho position of an attached aryl ring.[7]

Mechanistic Insight: The Dual Role of the Ligand

In this context, 2-(2,5-Difluorobenzoyl)pyridine can play a dual role. It can act as the directing group itself via the pyridine nitrogen, facilitating the activation of the C-H bond at the ortho-position of the benzoyl ring to form a palladacycle. Alternatively, in reactions involving other substrates, it can serve as an ancillary ligand that modulates the reactivity of the metal center engaged in a C-H activation event directed by another functional group. The electron-deficient nature of the palladium center, induced by the ligand, is highly beneficial for C–H activation, which often proceeds via a concerted metalation-deprotonation (CMD) pathway.

Figure 3: General workflow for directed C-H functionalization.

Protocol 3: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine

Rationale: This protocol describes the C-H arylation of 2-phenylpyridine, a model substrate for directed C-H functionalization. Here, 2-(2,5-Difluorobenzoyl)pyridine acts as an ancillary ligand, tuning the properties of the palladium catalyst. Its role is to stabilize the active catalytic species and promote the desired reactivity, preventing catalyst poisoning by the substrate's pyridine nitrogen.[8]

| Reagent | MW | Amount | Moles | Equiv. |

| 2-Phenylpyridine | 155.19 | 155 mg | 1.0 | 1.0 |

| 4-Iodotoluene | 218.04 | 262 mg | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.5 | 5.6 mg | 0.025 | 2.5 mol% |

| 2-(2,5-Difluorobenzoyl)pyridine | 219.19 | 11.0 mg | 0.05 | 5 mol% |

| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 652 mg | 2.0 | 2.0 |

| Toluene (anhydrous) | - | 4 mL | - | - |

Procedure:

-

In an oven-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and 2-(2,5-Difluorobenzoyl)pyridine (11.0 mg, 0.05 mmol).

-

Evacuate and backfill the tube with Argon three times.

-

Add 2-phenylpyridine (155 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Add 4 mL of anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated 120 °C oil bath. Stir vigorously for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with DCM (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Rinse the pad with additional DCM (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(2'-tolyl-phenyl)pyridine.

Conclusion and Future Outlook

2-(2,5-Difluorobenzoyl)pyridine represents a strategic evolution in ligand design. Its unique combination of stable N,O-chelation and strong electronic perturbation provides a powerful tool for enhancing the activity and stability of transition metal catalysts. The protocols detailed herein offer a validated starting point for researchers in catalysis and drug discovery to harness its potential.

Future work may involve modifying the ligand backbone to introduce chiral elements, thereby extending its application to asymmetric catalysis.[9][10] The principles demonstrated—leveraging electronic effects through fluorination and ensuring catalyst stability through chelation—provide a robust framework for the rational design of next-generation catalysts.

References

- Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Source: American Chemical Society URL

- Title: Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands Source: BenchChem URL

- Title: Pyridine C(sp2)

- Title: 2-(2,5-Difluorobenzoyl)

- Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Advances URL

- Title: Design of chiral ligands for asymmetric catalysis Source: PNAS URL

- Title: Distal Functionalization via Transition Metal Catalysis Source: MDPI URL

- Title: Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine Source: BenchChem URL

- Title: Chiral pyridine-containing ligands in asymmetric catalysis Source: ResearchGate URL

- Title: Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone Source: MDPI URL

- Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis Source: Chemical Society Reviews URL

- Title: Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine Source: BenchChem URL

- Title: Pd(II)

- Title: PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES Source: HETEROCYCLES URL

- Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC URL

- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)

Sources

- 1. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Regioselective Functionalization of the 2-(2,5-Difluorobenzoyl)pyridine Ring: Strategies and Protocols

An Application Guide for Medicinal and Process Chemists

Abstract

The 2-(2,5-difluorobenzoyl)pyridine scaffold is a privileged structural motif in modern drug discovery, combining the essential features of a π-deficient pyridine heterocycle with a poly-functionalized aromatic ring. This guide provides a comprehensive overview of strategies for the regioselective functionalization of this molecule. We will explore the competing electronic effects that govern reactivity on both the pyridine and the difluorobenzoyl rings. Detailed, field-proven protocols for key transformations, including Directed ortho-Metalation (DoM), Nucleophilic Aromatic Substitution (SₙAr), and transition-metal-catalyzed C-H activation, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to strategically modify this versatile scaffold for the development of novel chemical entities.

Strategic Analysis: Understanding the Electronic Landscape

The key to selectively functionalizing the 2-(2,5-difluorobenzoyl)pyridine molecule lies in understanding the electronic characteristics of its two constituent rings. The reactivity of each position is governed by a combination of inductive and resonance effects from the nitrogen heteroatom, the fluorine substituents, and the bridging carbonyl group.

-

The Pyridine Ring: As a π-deficient heterocycle, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) but activated for nucleophilic attack.[1]

-

C3 & C5 Positions: These are the most electron-rich positions on the pyridine ring, making them the most likely (though still challenging) sites for EAS.[2][3]

-

C4 & C6 Positions: These positions are highly electron-deficient (analogous to ortho and para positions relative to the nitrogen) and are primed for nucleophilic aromatic substitution (SₙAr) or attack by organometallics.[1][4]

-

Directing Effects: The pyridine nitrogen itself is a powerful directing group for ortho-metalation at the C3 position.[5] The carbonyl linker can also participate in chelation to direct metalation.

-

-

The 2,5-Difluorobenzoyl Ring: This ring is influenced by the two fluorine atoms and the electron-withdrawing ketone.

-

Fluorine Substituents: Fluorine atoms are highly electronegative, activating the ring for nucleophilic aromatic substitution (SₙAr), where they can act as leaving groups.[6]

-

Carbonyl Group: The ketone is a strong deactivating and meta-directing group for EAS. For SₙAr, it strongly activates the ortho and para positions (C2' and C5').

-

Combined Effects: The confluence of these groups makes this ring highly susceptible to SₙAr at the C2' and C5' positions. It is also a candidate for Directed ortho-Metalation at the C3' position, directed by the carbonyl oxygen.

-

Decision Workflow for Regioselective Functionalization

The choice of reaction strategy is dictated by the desired position of functionalization. The following diagram provides a high-level decision-making workflow.

Caption: Workflow for selecting a functionalization strategy.

Part A: Functionalization of the Pyridine Ring

Strategy 1: C-H Functionalization at C3 via Directed ortho-Metalation (DoM)

The most reliable method for introducing substituents at the C3 position is through Directed ortho-Metalation. The pyridine nitrogen and the carbonyl oxygen can form a chelate with an organolithium base, directing deprotonation specifically at the C3 position. This generates a potent nucleophile that can be trapped with a wide variety of electrophiles.[5]

Causality: The regioselectivity is driven by the formation of a thermodynamically stable five-membered ring intermediate involving the lithium cation, the pyridine nitrogen, and the carbonyl oxygen. This pre-coordination lowers the activation energy for proton abstraction at the adjacent C3-H bond.[7]

Materials:

-

2-(2,5-Difluorobenzoyl)pyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 - 1.5 equiv)

-

Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide) (1.2 equiv)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add 2-(2,5-difluorobenzoyl)pyridine and anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add the organolithium base (e.g., LDA, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. The solution may change color, indicating the formation of the lithiated species.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile, either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.

-

Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

| Electrophile | Product Functional Group | Typical Yield Range |

| Iodomethane (CH₃I) | -CH₃ | 60-80% |

| N,N-Dimethylformamide (DMF) | -CHO | 55-75% |

| Iodine (I₂) | -I | 70-90% |

| Benzaldehyde | -CH(OH)Ph | 65-85% |

Part B: Functionalization of the 2,5-Difluorobenzoyl Ring

Strategy 2: Nucleophilic Aromatic Substitution (SₙAr) to Displace Fluorine

The difluorobenzoyl ring is highly activated towards SₙAr due to the electron-withdrawing effects of the adjacent carbonyl group and the second fluorine atom.[4] This allows for the displacement of either the C2' or C5' fluorine atom with a variety of nucleophiles under relatively mild conditions.

Causality & Regioselectivity: The reaction proceeds through a stabilized Meisenheimer complex.[4] The C2' position is generally more activated due to its ortho proximity to the strongly electron-withdrawing carbonyl group. Therefore, nucleophilic attack will preferentially occur at C2' unless steric hindrance from the nucleophile or the pyridine ring favors attack at the C5' (para) position.

Materials:

-

2-(2,5-Difluorobenzoyl)pyridine (1.0 equiv)

-

Amine nucleophile (e.g., Morpholine, Piperidine) (1.5 - 2.0 equiv)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a round-bottom flask, add 2-(2,5-difluorobenzoyl)pyridine, the amine nucleophile, and the base.

-

Solvent: Add the anhydrous polar aprotic solvent (DMSO or DMF) to achieve a concentration of approx. 0.2-0.5 M.

-

Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and stir.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Washing & Drying: Combine the organic layers, wash with water and then brine to remove the high-boiling point solvent. Dry over anhydrous Na₂SO₄ and filter.

-

Purification: Concentrate the solvent in vacuo and purify the residue by flash column chromatography.

| Nucleophile | Reagent | Conditions | Major Regioisomer |

| Amine | R₂NH, K₂CO₃ | DMSO, 100 °C | 2'-amino substitution |

| Alkoxide | NaOR | THF, 60 °C | 2'-alkoxy substitution |

| Thiolate | NaSR | DMF, 80 °C | 2'-thioether substitution |

Strategy 3: C-H Functionalization at C3' via Carbonyl-Directed DoM

Similar to the strategy for the pyridine ring, the carbonyl oxygen on the benzoyl ring can direct metalation to its ortho C-H bond at the C3' position. This provides a complementary method to SₙAr for functionalizing the benzoyl ring, preserving the fluorine atoms.

Causality: The primary directing group here is the carbonyl oxygen, which coordinates to the lithium base. This brings the base into proximity with the C3'-H, facilitating deprotonation over other sites.[5][7] To avoid competitive metalation at C3 of the pyridine ring, careful selection of the base and conditions may be necessary. Often, a less-coordinating base or the use of additives can tune the selectivity.

Note: This protocol is similar to Protocol 1, but may require slightly different conditions to favor metalation on the benzoyl ring. The use of s-BuLi in the presence of TMEDA is often effective for this type of transformation.[8]

Materials:

-

2-(2,5-Difluorobenzoyl)pyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

-

sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane) (1.2 equiv)

-

Electrophile (1.2 equiv)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Setup: To a flame-dried flask under argon, add 2-(2,5-difluorobenzoyl)pyridine and anhydrous THF.

-

Additive: Add TMEDA and cool the solution to -78 °C.

-

Deprotonation: Slowly add s-BuLi dropwise. Stir the mixture at -78 °C for 2-3 hours.

-

Electrophilic Quench: Add the desired electrophile and continue stirring at -78 °C for 1 hour.

-

Warming & Work-up: Allow the reaction to warm to room temperature, then quench with saturated aq. NH₄Cl. Perform a standard aqueous work-up and extraction as described in Protocol 1.

-

Purification: Purify the crude product by flash column chromatography.

Visualizing the DoM Directing Effects

The competition and cooperation between the pyridine nitrogen and the carbonyl oxygen are central to DoM strategies.

Caption: Competing Directed ortho-Metalation (DoM) pathways.

Summary and Outlook

The 2-(2,5-difluorobenzoyl)pyridine scaffold offers multiple avenues for selective functionalization. By understanding the intrinsic electronic properties of each ring, chemists can employ a range of modern synthetic methods to install desired substituents with high regiocontrol. Directed ortho-metalation provides access to the C3 and C3' positions, while the inherent reactivity of the difluorobenzoyl ring makes it an excellent substrate for nucleophilic aromatic substitution. These strategies, outlined in the provided protocols, serve as a robust starting point for analog synthesis in medicinal chemistry and materials science.

References

- VertexAI Search. (2025, August 6). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.

-

ACS Publications. (2023, July 10). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Retrieved from [Link]

- Directed nucleophilic aromatic substitution reaction. (n.d.).

-

Hartwig, J. F., et al. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (n.d.).

-

LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

Brückner, R., et al. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Studer, A. (n.d.). Regioselective Pyridine C-H-Functionalization and Skeletal Editing.

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Quora. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at?. Retrieved from [Link]

-

Schlosser, M., et al. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

-

YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

YouTube. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

-

Mortier, J. (n.d.). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. Retrieved from [Link]

-

IntechOpen. (2022, June 17). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Retrieved from [Link]

-

ACS Publications. (2025, April 15). Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Enantioselective Reduction of 2-(2,5-Difluorobenzoyl)pyridine to Chiral Secondary Alcohols

Executive Summary

The asymmetric reduction of diaryl ketones to chiral secondary alcohols is a pivotal transformation in modern pharmaceutical manufacturing. Specifically, the reduction of 2-(2,5-difluorobenzoyl)pyridine yields (2,5-difluorophenyl)(pyridin-2-yl)methanol , a highly valuable chiral pharmacophore utilized in the development of kinase inhibitors and anticholinergic agents.